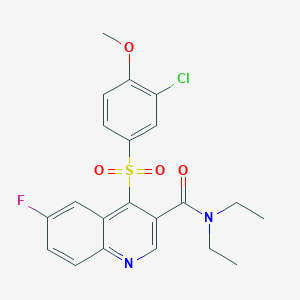

4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE

Description

This compound features a quinoline core, which is known for its diverse biological activities, and is functionalized with a sulfonyl group, a chloro-methoxyphenyl moiety, and a carboxamide group

Properties

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O4S/c1-4-25(5-2)21(26)16-12-24-18-8-6-13(23)10-15(18)20(16)30(27,28)14-7-9-19(29-3)17(22)11-14/h6-12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIOCMTZQKVHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)OC)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides under basic conditions.

Functionalization with the chloro-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a chloro-methoxyphenyl halide.

Formation of the carboxamide group: This step involves the reaction of the intermediate with diethylamine under appropriate conditions to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the quinoline core, potentially leading to the formation of amines or reduced quinoline derivatives.

Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure may exhibit biological activities, making it a candidate for drug discovery and development.

Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The sulfonyl group, chloro-methoxyphenyl moiety, and carboxamide group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-((3-chloro-4-methoxyphenyl)sulfonyl)morpholine

- 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide

- 3-chloro-4-methylphenyl isocyanate

Uniqueness

4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-(3-Chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is a novel compound within the quinolone family, which is characterized by its unique structural features, including a sulfonyl group and a fluorine atom. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. The presence of the 3-chloro-4-methoxybenzenesulfonyl moiety enhances its biological activity and solubility, making it a subject of interest for further research.

Chemical Structure and Properties

The compound's IUPAC name is 4-(3-chloro-4-methoxyphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide. Its molecular formula is , with a molecular weight of approximately 442.91 g/mol. The structural characteristics contribute to its biological activity, particularly through interactions with biological targets.

The mechanism of action for this compound involves interactions with various molecular targets within biological systems. The functional groups present in the molecule—sulfonyl, chloro-methoxyphenyl, and carboxamide—facilitate binding interactions through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions may influence the compound's activity against specific enzymes or receptors.

Biological Activity

Research indicates that 4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide exhibits significant biological activity, particularly as an antimicrobial agent. Preliminary studies have shown its effectiveness in inhibiting bacterial growth, which is essential for potential therapeutic applications.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against a range of pathogens. In vitro studies have demonstrated that it possesses potent activity against both gram-positive and gram-negative bacteria, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest that it may be comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.5 | Comparable to Vancomycin |

| Escherichia coli | 1.0 | Comparable to Ciprofloxacin |

| Pseudomonas aeruginosa | 2.0 | Lower than Gentamicin |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can lead to enhanced potency and selectivity against specific bacterial strains. For instance, variations in the sulfonyl group or alterations to the quinoline core may yield derivatives with improved pharmacological profiles.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of this compound against infections caused by resistant bacterial strains. Results indicated significant reductions in bacterial load compared to untreated controls.

- Toxicity Assessment : Toxicological evaluations have been performed to determine the safety profile of this compound. Results suggest that it has a favorable safety margin, with minimal adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the quinoline core, followed by nucleophilic substitution for the chloro-methoxybenzene group. Key steps include:

- Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance solubility of intermediates.

- Controlled temperatures (0–25°C) to prevent side reactions during sulfonylation.

- Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate high-purity products .

- Validation : Monitor reactions using TLC and confirm structures via -NMR and LC-MS.

Q. How can the crystal structure and conformational stability of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K is ideal for resolving dihedral angles between aromatic rings (e.g., 74–80°) and π-π stacking interactions (center-to-center distances ~3.6 Å). For amorphous samples, use DFT calculations to model torsional strain and intermolecular forces .

- Key Parameters : R-factor <0.05, wR-factor <0.10, and C-C bond precision <0.004 Å ensure reliable data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Include controls (e.g., cisplatin for cytotoxicity) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to purported targets (e.g., kinases, DNA topoisomerases).

- Metabolite Analysis : LC-HRMS to identify degradation products or active metabolites that may influence results .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and off-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR, COX-2). Focus on sulfonamide and quinoline moieties as pharmacophores.

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and hERG liability.

- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in aqueous/lipid bilayers .

Q. What experimental designs are recommended for assessing chemical stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Oxidative Stress : Expose to HO (1–5 mM) and analyze by LC-MS for sulfoxide/sulfone derivatives.

- Light Sensitivity : Conduct ICH Q1B photostability testing with UV/visible light exposure .

Q. How can researchers optimize selectivity against structurally similar compounds (e.g., 4-methyl-N-arylquinoline derivatives)?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with substitutions at the 3-carboxamide or 6-fluoro positions.

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.

- Crystallography : Co-crystallize with target proteins to identify critical binding residues (e.g., hydrogen bonds with sulfonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.